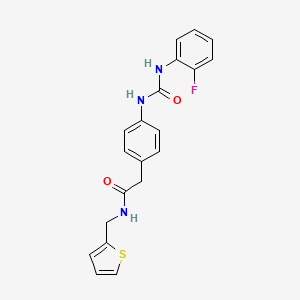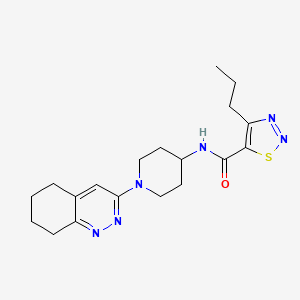
4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26N6OS and its molecular weight is 386.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Compounds containing thiadiazole, piperidine, and carboxamide functionalities are extensively explored for their therapeutic potential. For instance, the design and synthesis of thiazole-aminopiperidine hybrids have shown promising applications as Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in antituberculosis therapy (Jeankumar et al., 2013). Similarly, the development of novel scaffolds incorporating thiadiazole with piperidine and piperazine, based on fatty acids, demonstrates applications in creating nonionic surfactants with antimicrobial activities (Abdelmajeid et al., 2017).
Antimicrobial Research
The exploration of heterocyclic carboxamides has led to compounds evaluated as potential antipsychotic agents, showing the versatility of these structures in targeting diverse biological pathways (Norman et al., 1996). Additionally, the synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents against various bacteria and fungi underscore the significance of these compounds in addressing antimicrobial resistance (Patel et al., 2012).
Anticancer and Antitumor Activities
Research into novel 1,3,4-heterodiazole analogues has been conducted, revealing potential in-vitro antitumor activity, which illustrates the therapeutic application of these compounds in cancer treatment (Taher et al., 2012). The development of microwave-assisted synthesized thiadiazole and benzamide derivatives further supports the role of these compounds in anticancer research, showcasing their efficacy against human cancer cell lines (Tiwari et al., 2017).
Antileishmanial Activity
The synthesis of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has demonstrated significant antileishmanial activity, providing a foundation for developing treatments against Leishmania major (Tahghighi et al., 2011).
Eigenschaften
IUPAC Name |
4-propyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6OS/c1-2-5-16-18(27-24-22-16)19(26)20-14-8-10-25(11-9-14)17-12-13-6-3-4-7-15(13)21-23-17/h12,14H,2-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJHVARRKWEOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
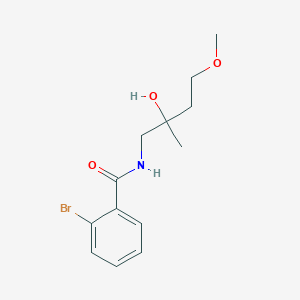

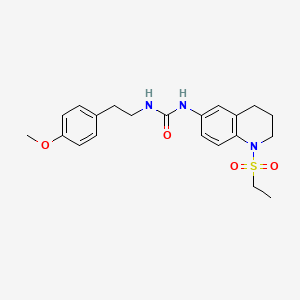

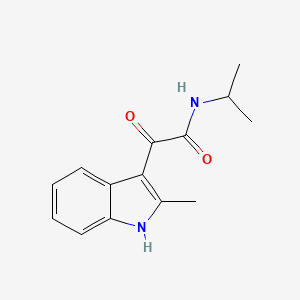
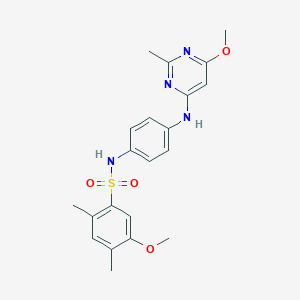
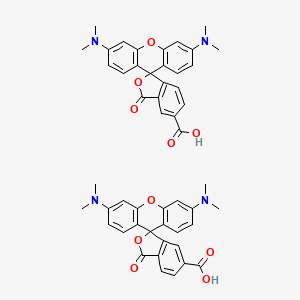

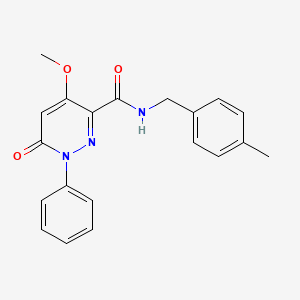
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
